molecular formula C27H18ClFN2O5 B11501725 N-{5-chloro-2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

N-{5-chloro-2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Cat. No.: B11501725
M. Wt: 504.9 g/mol
InChI Key: CWPJUNXJYBCQQD-UHFFFAOYSA-N
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Description

N-[5-CHLORO-2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE is a complex organic compound that features a benzofuran core, a phthalimide moiety, and a butanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-CHLORO-2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenol and aldehyde derivatives under acidic or basic conditions.

    Introduction of the Chlorine and Fluorobenzoyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions using chlorinating and fluorobenzoylating agents.

    Attachment of the Phthalimide Moiety: This step involves the reaction of the benzofuran derivative with phthalic anhydride under dehydrating conditions.

    Formation of the Butanamide Linkage: The final step involves the amidation reaction between the phthalimide derivative and a suitable butanoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-CHLORO-2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and fluorine sites, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-[5-CHLORO-2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antiviral, and anticancer properties.

    Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[5-CHLORO-2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.

    Modulating Signal Transduction Pathways: Affecting the signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5-CHLORO-2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]acetamide
  • **N-[5-CHLORO-2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]propionamide

Uniqueness

N-[5-CHLORO-2-(4-FLUOROBENZOYL)-1-BENZOFURAN-3-YL]-4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE is unique due to its combination of a benzofuran core, a phthalimide moiety, and a butanamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H18ClFN2O5

Molecular Weight

504.9 g/mol

IUPAC Name

N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-(1,3-dioxoisoindol-2-yl)butanamide

InChI

InChI=1S/C27H18ClFN2O5/c28-16-9-12-21-20(14-16)23(25(36-21)24(33)15-7-10-17(29)11-8-15)30-22(32)6-3-13-31-26(34)18-4-1-2-5-19(18)27(31)35/h1-2,4-5,7-12,14H,3,6,13H2,(H,30,32)

InChI Key

CWPJUNXJYBCQQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=C(OC4=C3C=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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